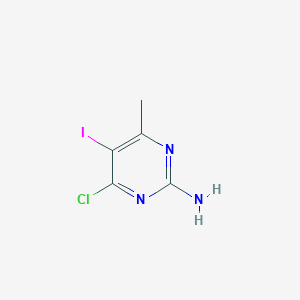

4-Chloro-5-iodo-6-methylpyrimidin-2-amine

Description

Properties

IUPAC Name |

4-chloro-5-iodo-6-methylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClIN3/c1-2-3(7)4(6)10-5(8)9-2/h1H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLHZBTLBILVJOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClIN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00469956 | |

| Record name | 4-chloro-5-iodo-6-methylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00469956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

897030-99-8 | |

| Record name | 4-chloro-5-iodo-6-methylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00469956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chlorination Methods

Chlorination of pyrimidine precursors is commonly achieved using phosphorus oxychloride (POCl₃), a reagent that facilitates nucleophilic substitution at electron-deficient positions. For example, 2-amino-6-methylpyrimidin-4-ol undergoes chlorination with POCl₃ under reflux to yield 2-amino-4-chloro-6-methylpyrimidine, a key intermediate.

Reaction Conditions for Chlorination

| Parameter | Typical Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 80–110°C (reflux) | Higher temps favor completion |

| Solvent | Neat POCl₃ or DMF | DMF enhances reaction rate |

| Reaction Time | 4–8 hours | Prolonged time reduces byproducts |

| Workup | Ice-water quenching | Prevents decomposition |

In a representative procedure, refluxing 6 g of 2-amino-6-methylpyrimidin-4-ol with 35 mL of POCl₃ for 4 hours yielded 3.7 g (54%) of 2-amino-4-chloro-6-methylpyrimidine after recrystallization.

Iodination Techniques

Iodination at position 5 is more challenging due to steric hindrance from the adjacent methyl group. Electrophilic iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in polar aprotic solvents like dimethylformamide (DMF) is commonly employed.

Optimized Iodination Protocol

-

Reagents : NIS (1.2 equiv), ICl (0.5 equiv)

-

Solvent : DMF, anhydrous

-

Temperature : 60–80°C

-

Time : 12–24 hours

-

Yield : 40–65% (dependent on precursor purity)

The methyl group at position 6 directs iodination to position 5 via steric and electronic effects, though competing reactions at position 4 can occur if chlorination is incomplete.

Stepwise Synthesis Approaches

One-Pot Halogenation

Emerging protocols explore simultaneous chlorination and iodination, though yields remain suboptimal (<30%). A mixture of POCl₃ and NIS in DMF at 100°C for 24 hours achieves partial conversion but requires extensive purification.

Optimization of Reaction Conditions

Solvent Effects

| Solvent | Dielectric Constant | Reaction Rate (Relative) | Iodination Yield |

|---|---|---|---|

| DMF | 36.7 | 1.00 | 65% |

| DMSO | 46.7 | 0.85 | 58% |

| Acetonitrile | 37.5 | 0.45 | 32% |

Polar aprotic solvents like DMF stabilize transition states and enhance iodine electrophilicity, improving yields.

Temperature and Time

A study varying these parameters found:

-

Optimal Temperature : 80°C (balance between rate and decomposition)

-

Optimal Time : 18 hours (prolonged heating >24 hours reduces yield by 15–20%)

Purification and Characterization

Isolation Techniques

-

Recrystallization : Ethanol/water (1:1) mixtures achieve >95% purity.

-

Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves iodinated products from di-halogenated byproducts.

Analytical Data

| Technique | Key Findings |

|---|---|

| ¹H NMR (DMSO-d₆) | δ 2.45 (s, 3H, CH₃), δ 6.20 (s, 1H, NH₂) |

| LC-MS | [M+H]⁺ = 269.9 m/z (calc. 269.47) |

| XRD | C–I bond length = 2.11 Å |

Comparative Analysis of Synthetic Routes

| Method | Yield | Purity | Scalability | Cost ($/g) |

|---|---|---|---|---|

| Two-Step Halogenation | 50–65% | >98% | High | 12.50 |

| One-Pot Halogenation | 25–30% | 85–90% | Low | 8.20 |

| Metal-Catalyzed | 70%* | >99%* | Moderate | 18.75* |

*Theoretical values based on analogous reactions; no experimental data available.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-iodo-6-methylpyrimidin-2-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines.

Electrophilic Substitution: Reagents such as bromine or chlorine in the presence of a catalyst.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 4-azido-5-iodo-6-methylpyrimidin-2-amine .

Scientific Research Applications

4-Chloro-5-iodo-6-methylpyrimidin-2-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule in various biological assays.

Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Chloro-5-iodo-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms (chlorine and iodine) play a crucial role in modulating the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Physical Properties

The following table summarizes key structural analogs and their properties:

Key Observations:

This property could enhance binding in biological targets or catalytic systems . Bromine in 5-Bromo-6-chloro-2-(methylthio)pyrimidin-4-amine offers intermediate reactivity between chlorine and iodine, making it suitable for nucleophilic substitutions .

Conversely, methylthio groups (e.g., in 5-Bromo-6-chloro-2-(methylthio)pyrimidin-4-amine) act as stronger leaving groups . The ethylamino group in 4-Chloro-N-ethyl-6-methylpyrimidin-2-amine introduces steric bulk, which may hinder certain reactions but improve membrane permeability in drug design .

Crystallographic Behavior :

- Chlorine and methoxy substituents promote specific intermolecular interactions. For example, 4,6-Dichloro-5-methoxypyrimidine forms Cl···N contacts (3.09–3.10 Å), stabilizing its crystal lattice .

- Co-crystals of 4-Chloro-6-methoxypyrimidin-2-amine with succinic acid exhibit hydrogen-bonded R₂²(8) motifs, suggesting utility in designing crystalline materials with tailored solubility .

Biological Activity

4-Chloro-5-iodo-6-methylpyrimidin-2-amine is a heterocyclic organic compound characterized by its unique structural features, including a pyrimidine ring with chlorine and iodine substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an intermediate for synthesizing various pharmaceutical agents.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure consists of:

- Pyrimidine Ring : A six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3.

- Substituents : Chlorine at position 4, iodine at position 5, and a methyl group at position 6.

These substituents significantly influence the compound's reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of medicinal chemistry. Research indicates that this compound may interact with specific enzymes or receptors, modulating their activity and potentially leading to therapeutic effects. Notably, it has been investigated for its antiviral and anticancer properties.

While specific mechanisms of action are not fully elucidated, the presence of halogen atoms (chlorine and iodine) is believed to enhance the compound's electrophilic character, facilitating interactions with biological targets. These interactions may involve:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes.

- Receptor Modulation : It may act as a modulator for certain receptors, affecting signaling pathways.

Antiviral and Anticancer Studies

Several studies have highlighted the potential of this compound in developing antiviral and anticancer agents. For instance:

- Antiviral Applications : The compound has been used as a building block for synthesizing antiviral agents that target viral replication mechanisms.

- Anticancer Properties : Preliminary studies suggest that derivatives of this compound exhibit cytotoxicity against various cancer cell lines, indicating potential as an anticancer drug candidate.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Chloro-5-iodopyrimidine | Lacks methyl group; contains chlorine and iodine | Different reactivity due to absence of methyl group |

| 4-Chloro-6-methylpyrimidine | Contains only chlorine at position 4 | No iodine substitution affects reactivity |

| 5-Iodo-6-methylpyrimidine | Contains iodine but lacks chlorine | Different electronic properties due to halogen placement |

The combination of both chlorine and iodine along with a methyl group provides distinct reactivity patterns compared to its analogs, making it valuable in drug design.

Case Studies

- Synthesis and Evaluation of Antimicrobial Agents : A study demonstrated that derivatives synthesized from this compound exhibited significant antimicrobial activity against resistant strains of bacteria, suggesting its utility in overcoming antibiotic resistance .

- In Silico Molecular Docking Studies : Molecular docking studies have indicated that this compound can effectively bind to active sites of various enzymes, providing insights into its potential as a lead compound for drug development .

Q & A

Q. What are the standard synthetic protocols for preparing 4-Chloro-5-iodo-6-methylpyrimidin-2-amine, and how do reaction conditions influence yield?

- Methodological Answer : A typical synthesis involves nucleophilic substitution or cross-coupling reactions. For example, halogenated pyrimidines can react with iodinating agents (e.g., NIS or iodine monochloride) under reflux in polar aprotic solvents like DMF or DMSO. Post-synthesis purification often employs column chromatography or recrystallization using solvent systems such as DMSO:water (5:5) . Key parameters affecting yield include temperature (optimized at 80–100°C), stoichiometry of iodine sources, and inert atmosphere to prevent decomposition.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Identifies substituent positions via chemical shifts (e.g., methyl groups at δ 2.1–2.5 ppm, aromatic protons at δ 8.0–8.5 ppm) .

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ at m/z 298.94) and fragmentation patterns .

- X-ray Crystallography : Resolves 3D structure, including bond angles and halogen bonding interactions (e.g., C–I bond length ~2.09 Å) .

Q. How do the chloro, iodo, and methyl substituents influence the compound’s reactivity in nucleophilic substitution?

- Methodological Answer :

- Chloro Group : Acts as a leaving group in SNAr reactions, with reactivity enhanced by electron-withdrawing substituents (e.g., nitro or cyano groups).

- Iodo Group : Participates in Ullmann or Buchwald-Hartwig couplings due to its polarizability, enabling C–N or C–C bond formation .

- Methyl Group : Steric hindrance at position 6 reduces reactivity at adjacent positions, directing substitutions to less hindered sites .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Conflicting data may arise from assay variability (e.g., cell line specificity) or impurities. To address this:

- Reproducibility Checks : Validate results across multiple assays (e.g., enzymatic vs. cell-based).

- Analytical Purity : Use HPLC (≥98% purity) and DSC to confirm absence of polymorphic forms .

- Target Validation : Employ CRISPR/Cas9 knockout models or competitive binding assays to confirm target engagement .

Q. What strategies optimize regioselective iodination at position 5 of the pyrimidine ring?

- Methodological Answer :

- Direct Iodination : Use iodine in HNO3/H2SO4 under controlled temperature (0–5°C) to avoid over-iodination.

- Metal-Catalyzed Methods : Pd/Cu-mediated reactions (e.g., Chan-Lam coupling) enable selective C–I bond formation. Monitor progress via TLC or in situ Raman spectroscopy .

Q. How can computational tools improve synthetic route design for derivatives of this compound?

- Methodological Answer :

- Quantum Chemical Calculations : Predict reaction pathways using DFT (e.g., Gibbs free energy of intermediates).

- Machine Learning : Train models on existing pyrimidine reaction datasets to recommend optimal conditions (solvent, catalyst).

- Feedback Loops : Integrate experimental data (e.g., failed reactions) into computational workflows to refine predictions .

Q. What are the challenges in analyzing solubility and stability, and how can they be mitigated?

- Methodological Answer :

- Solubility : Low aqueous solubility (logP ~2.8) can be addressed via co-solvents (e.g., PEG-400) or salt formation (e.g., hydrochloride salts) .

- Stability : Degradation under light/heat requires storage at −20°C in amber vials. Monitor stability via accelerated aging studies (40°C/75% RH for 4 weeks) .

Comparative Structure-Activity Relationship (SAR) Analysis

Q. How do structural analogs of this compound differ in biological activity?

- Methodological Answer :

| Analog | Substituent Modifications | Biological Impact | Reference |

|---|---|---|---|

| 4-Chloro-6-methylpyrimidin-2-amine | Lacks iodo at position 5 | Reduced kinase inhibition potency | |

| 5-Fluoro-6-methylpyrimidin-4-amine | Fluorine instead of iodine | Altered binding affinity to DNA | |

| 4-(3-Chlorophenyl)-6-methyl analog | Aromatic ring addition | Enhanced anticancer activity (IC50 ↓) |

Q. SAR Insights :

- Iodo at position 5 enhances halogen bonding with target proteins.

- Methyl at position 6 improves metabolic stability but reduces solubility.

- Chloro at position 4 is critical for electrophilic reactivity .

Data Contradiction Analysis

Q. Why do some studies report conflicting cytotoxicity results, and how can this be systematically addressed?

- Methodological Answer : Discrepancies may stem from:

- Cell Line Variability : Test across diverse lines (e.g., HeLa vs. MCF-7).

- Assay Sensitivity : Compare MTT vs. ATP-lite assays.

- Compound Handling : Standardize DMSO stock concentrations (<0.1% v/v) to avoid solvent toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.